N-Fmoc-2-(1-aminocycloheptyl)acetic acid
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Overview
Description
N-Fmoc-2-(1-aminocycloheptyl)acetic acid: is a specialized amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino group, a cycloheptyl ring, and an acetic acid moiety. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
The primary target of N-Fmoc-2-(1-aminocycloheptyl)acetic acid is the amine group . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The compound interacts with its target through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the protection of the amine group, preventing it from reacting with other compounds during synthesis .
Result of Action
The molecular effect of this compound’s action is the successful protection of the amine group during organic synthesis . This allows for the creation of complex organic molecules without unwanted reactions at the amine site .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For instance, the Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH of the environment can significantly impact the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-2-(1-aminocycloheptyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 2-(1-aminocycloheptyl)acetic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: Industrial-scale purification techniques, such as large-scale chromatography or crystallization, are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Fmoc-2-(1-aminocycloheptyl)acetic acid can undergo oxidation reactions, particularly at the cycloheptyl ring, leading to the formation of ketones or alcohols.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF).
Major Products Formed:
Oxidation Products: Ketones or alcohols derived from the cycloheptyl ring.
Reduction Products: Various reduced derivatives of the original compound.
Substitution Products: Deprotected amino acids ready for further functionalization.
Scientific Research Applications
Chemistry: N-Fmoc-2-(1-aminocycloheptyl)acetic acid is widely used in peptide synthesis, particularly in the SPPS method. It serves as a building block for the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs.
Medicine: this compound is used in the synthesis of peptide therapeutics. These therapeutics are designed to target specific molecular pathways in diseases such as cancer and autoimmune disorders.
Comparison with Similar Compounds
N-Fmoc-2-(1-aminocyclooctyl)acetic acid: This compound has a similar structure but with an eight-membered cyclooctyl ring instead of a seven-membered cycloheptyl ring.
N-Fmoc-2-(1-aminocyclohexyl)acetic acid: This compound features a six-membered cyclohexyl ring.
Uniqueness: N-Fmoc-2-(1-aminocycloheptyl)acetic acid is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications in peptide synthesis and drug development .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-22(27)15-24(13-7-1-2-8-14-24)25-23(28)29-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21H,1-2,7-8,13-16H2,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODYFXSUGYBIMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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